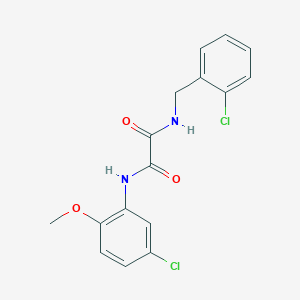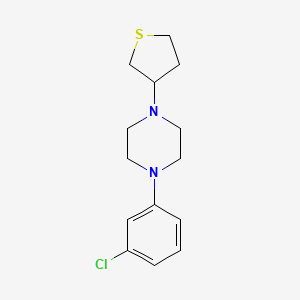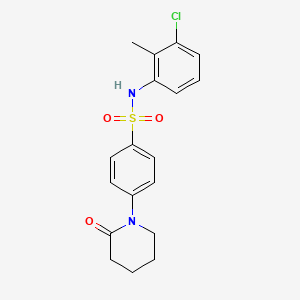![molecular formula C26H26N4O B5125340 N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5125340.png)
N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is overexpressed in many types of cancer. The inhibition of Aurora A kinase by MLN8054 has been shown to be a promising therapeutic strategy for the treatment of cancer.
Mécanisme D'action
N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide works by inhibiting the activity of Aurora A kinase, which is a protein that plays a critical role in cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to the arrest of cell division and ultimately cell death.
Biochemical and physiological effects:
Inhibition of Aurora A kinase by N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide can lead to several biochemical and physiological effects. N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to induce mitotic arrest, which is the arrest of cell division at the metaphase stage. This can lead to the accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to cell death. In addition, N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to induce apoptosis, which is programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide for lab experiments is its specificity for Aurora A kinase. N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have minimal activity against other kinases, making it a useful tool for studying the role of Aurora A kinase in cancer. However, one of the limitations of N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide is its low solubility, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for the study of N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide. One direction is the development of more potent and selective inhibitors of Aurora A kinase. Another direction is the investigation of the combination of N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide with other cancer therapies, such as chemotherapy and radiation therapy. In addition, the role of Aurora A kinase in other diseases, such as neurodegenerative diseases, is an area of active research.
Méthodes De Synthèse
The synthesis of N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The synthesis starts with the preparation of 4-(1H-indol-2-yl)phenylamine, which is then converted into the corresponding carboxylic acid. The carboxylic acid is then coupled with 1-(3-pyridinylmethyl)-4-piperidinecarboxylic acid to form the final product, N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to be effective in inhibiting tumor growth in mouse models of breast and colon cancer.
Propriétés
IUPAC Name |
N-[4-(1H-indol-2-yl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O/c31-26(21-11-14-30(15-12-21)18-19-4-3-13-27-17-19)28-23-9-7-20(8-10-23)25-16-22-5-1-2-6-24(22)29-25/h1-10,13,16-17,21,29H,11-12,14-15,18H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCOWQSHMXAZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4N3)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid](/img/structure/B5125265.png)
![1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B5125277.png)
![3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5125285.png)
![5-{5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5125286.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acetamide](/img/structure/B5125301.png)

![3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5125319.png)
![1-(4-isopropyl-3-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5125335.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)